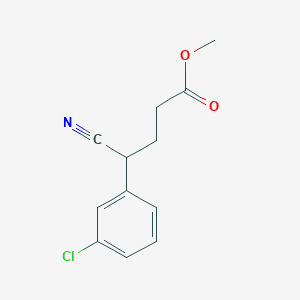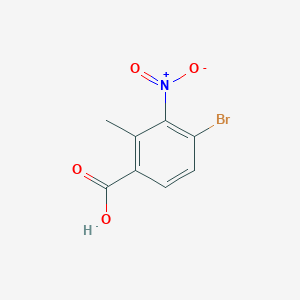
6-Bromo-4-(methylthio)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C7H5BrN2S. This compound is characterized by a bromine atom at the 6th position, a methylsulfanyl group at the 4th position, and a carbonitrile group at the 3rd position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves the following steps:
-
Bromination: : The starting material, 4-(methylsulfanyl)pyridine-3-carbonitrile, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-bromo-4-(methylsulfanyl)pyridine-3-carbonitrile.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-4-(methylsulfanyl)pyridine-3-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(methylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding aminopyridine derivative.
-
Oxidation and Reduction: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the carbonitrile group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Amines, thiols, alkoxides, potassium carbonate
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Major Products Formed
Aminopyridine Derivatives: Formed by substitution of the bromine atom with amines.
Sulfoxides and Sulfones: Formed by oxidation of the methylsulfanyl group.
Amines: Formed by reduction of the carbonitrile group.
Scientific Research Applications
6-Bromo-4-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: It is used in the development of novel agrochemicals for crop protection.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for target identification.
Mechanism of Action
The mechanism of action of 6-bromo-4-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methylsulfanyl groups can interact with biological targets, affecting their function and leading to therapeutic effects. The carbonitrile group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound has a similar structure but with a methoxy group instead of a methylsulfanyl group. It is used as an intermediate in the synthesis of pharmaceuticals.
6-Bromo-4-(methylthio)pyridine-3-carbonitrile: This compound is closely related, with a methylthio group instead of a methylsulfanyl group. It is also used in organic synthesis and pharmaceutical research.
Uniqueness
6-Bromo-4-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
6-bromo-4-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2S/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 |
InChI Key |
PNEPORWTKVGVFB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC=C1C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



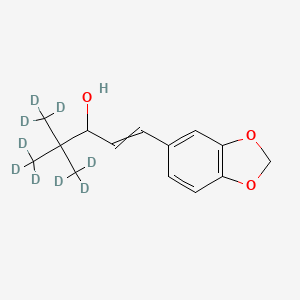
![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)
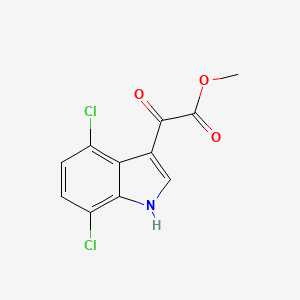
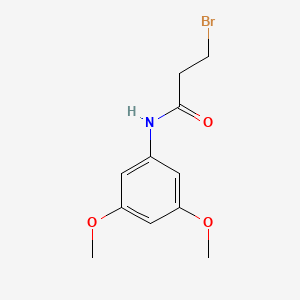
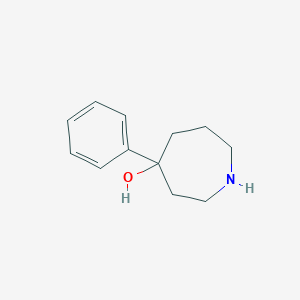

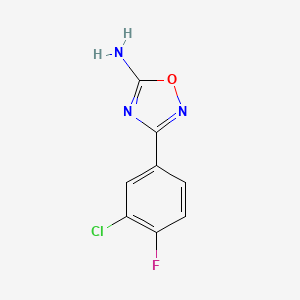
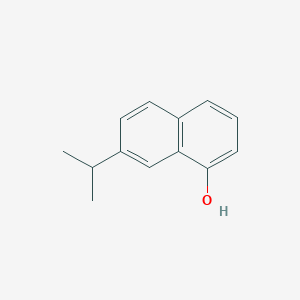
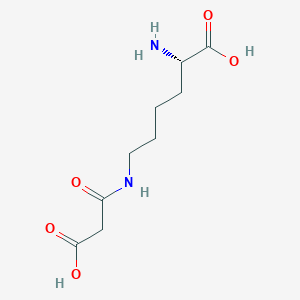
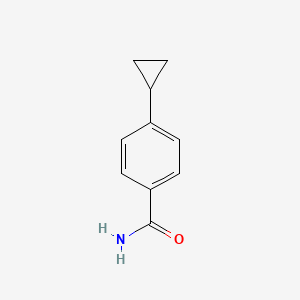
![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
